molecular formula C14H14N2OS B11854738 3-Allyl-2-(allylthio)quinazolin-4(3H)-one CAS No. 202065-04-1

3-Allyl-2-(allylthio)quinazolin-4(3H)-one

Cat. No.: B11854738
CAS No.: 202065-04-1
M. Wt: 258.34 g/mol
InChI Key: LTJWKVPCKKUDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinazolinone Scaffold in Heterocyclic Chemistry

The quinazolinone scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is a cornerstone in the field of heterocyclic chemistry. Its structural rigidity, combined with the presence of multiple sites for functionalization, makes it an attractive framework for the design of a diverse array of molecules. The versatility of the quinazolinone core allows for the synthesis of large libraries of compounds with varied physicochemical properties, which is a significant advantage in drug discovery programs. The stability of the quinazolinone ring system also contributes to its prevalence in medicinal chemistry, ensuring that derivatives can withstand physiological conditions.

Overview of Biologically Active Quinazolinone Structures

The therapeutic importance of the quinazolinone nucleus is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities. This has led to the development of several clinically used drugs. The biological activities are diverse and include:

Anticancer: Many quinazolinone derivatives have shown potent antitumor activity. For instance, some act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. sapub.org

Anticonvulsant: The quinazolinone framework is central to several compounds with significant anticonvulsant properties. A notable historical example is Methaqualone, which, despite its controversial past, highlighted the potential of this scaffold in treating central nervous system disorders. mdpi.com

Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory effects. sapub.org

Antimicrobial: The quinazolinone core is also found in compounds with antibacterial and antifungal activities.

The wide range of biological responses elicited by quinazolinone derivatives underscores their importance as a versatile pharmacophore in the development of new therapeutic agents.

Rationale for Investigating 3-Allyl-2-(allylthio)quinazolin-4(3H)-one

The investigation into this compound is predicated on the established biological significance of substitutions at the 2 and 3 positions of the quinazolinone ring. Specifically, the incorporation of allyl groups has been shown to be a promising strategy for enhancing the therapeutic potential of this scaffold.

Research has indicated that the presence of an allyl group at the N-3 position of the quinazolinone ring can confer significant anticonvulsant activity. mdpi.com Furthermore, studies on 2,3-disubstituted quinazolinones have revealed that the introduction of allyl moieties at these positions can lead to potent cytotoxic effects against various cancer cell lines. researchgate.net This dual potential for anticonvulsant and antitumor activity makes quinazolinone derivatives bearing allyl groups particularly interesting candidates for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202065-04-1

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

3-prop-2-enyl-2-prop-2-enylsulfanylquinazolin-4-one

InChI

InChI=1S/C14H14N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3-8H,1-2,9-10H2

InChI Key

LTJWKVPCKKUDDN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC=C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 Allyl 2 Allylthio Quinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one is anticipated to reveal a complex pattern of signals corresponding to the distinct proton environments within the molecule. The spectrum can be divided into two main regions: the aromatic region, characteristic of the quinazolinone core, and the aliphatic region, representing the two allyl substituents.

The four protons on the benzene (B151609) ring of the quinazolinone scaffold would typically appear as a set of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be dictated by their positions and the electronic effects of the heterocyclic ring.

The N-allyl and S-allyl groups would exhibit characteristic signals in the upfield region. The protons of the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and sulfur (S-CH₂) atoms are expected to resonate at different chemical shifts due to the differing electronegativity of these heteroatoms. The vinyl protons (-CH=CH₂) of both allyl groups would produce complex multiplets, typically in the range of δ 5.0-6.0 ppm, with distinct cis and trans coupling constants.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 m -
N-CH₂ 4.5 - 5.0 d 5.0 - 6.0
N-CH=CH₂ 5.8 - 6.2 m -
N-CH=CH₂ (cis) 5.0 - 5.3 d 10.0 - 12.0
N-CH=CH₂ (trans) 5.1 - 5.4 d 16.0 - 18.0
S-CH₂ 3.5 - 4.0 d 6.0 - 7.0
S-CH=CH₂ 5.7 - 6.1 m -
S-CH=CH₂ (cis) 4.9 - 5.2 d 9.0 - 11.0
S-CH=CH₂ (trans) 5.0 - 5.3 d 15.0 - 17.0

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon (C=O) of the quinazolinone ring is expected to be the most downfield signal, typically appearing around δ 160-170 ppm. The aromatic carbons would resonate in the δ 115-150 ppm range. The carbons of the N-allyl and S-allyl groups would be found in the more upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O 160 - 170
C=N 150 - 160
Aromatic-C 115 - 150
N-C H₂ 45 - 55
N-C H=CH₂ 130 - 135
N-CH=C H₂ 115 - 120
S-C H₂ 30 - 40
S-C H=CH₂ 130 - 135
S-CH=C H₂ 115 - 120

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the correlations between protons that are coupled to each other, helping to trace the proton networks within the allyl groups and the aromatic ring.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the allyl groups and the quinazolinone core, as well as for assigning the quaternary (non-protonated) carbon atoms.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration of the quinazolinone ring is expected in the region of 1670-1690 cm⁻¹. The C=N stretching vibration would likely appear around 1600-1620 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinyl groups would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Expected FTIR Data for this compound

Functional Group Expected Absorption Band (cm⁻¹) Intensity
Aromatic C-H stretch 3050 - 3150 Medium
Vinyl C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 2960 Medium
C=O stretch (amide) 1670 - 1690 Strong
C=N stretch 1600 - 1620 Medium
C=C stretch (aromatic/vinyl) 1450 - 1600 Medium-Strong
C-S stretch 600 - 800 Weak

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which is complementary to FTIR, would provide further insights into the molecular vibrations. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. In the case of this compound, the C=C bonds of the aromatic ring and the allyl groups, as well as the C-S bond, would be expected to be Raman active. The symmetric stretching vibrations of the quinazolinone ring would also be observable. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the quinazolinone core. The fused benzene and pyrimidinone rings constitute a significant chromophore.

The solvent used for analysis can influence the position and intensity of these absorption bands. Generally, polar solvents can cause a shift in the wavelength of maximum absorption (λmax). The primary absorption bands for quinazolinone derivatives are typically observed in the range of 200-400 nm. The presence of the allyl and allylthio groups may cause slight shifts in the absorption maxima compared to the unsubstituted quinazolinone core due to their electronic effects.

Table 1: Illustrative UV-Vis Absorption Data for Quinazolinone Derivatives in Ethanol

Compound λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
2-Phenylquinazolin-4(3H)-one 238, 304, 314 - π → π*
2-(4-Hydroxyphenyl)quinazolin-4(3H)-one 230, 283, 345 - π → π*
This compound Expected in the 220-350 nm range - π → π* and n → π*

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula, C₁₄H₁₄N₂OS. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The expected monoisotopic mass of this compound is approximately 258.0827 g/mol .

Table 2: Precise Mass Determination by HRMS

Compound Chemical Formula Calculated Mass (m/z) Measured Mass (m/z)
This compound C₁₄H₁₄N₂OS 258.0827 Not available

Note: The calculated mass is based on the elemental composition. Experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the quinazolinone ring system and the conformation of the flexible allyl and allylthio substituents.

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice. While a crystal structure for the specific title compound is not publicly available, studies on related quinazolinone derivatives provide insight into the expected structural features.

Table 3: Illustrative Crystallographic Data for a Quinazolinone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Volume (ų) 1354.2

Note: This data is for an analogous quinazolinone derivative and serves as an example of the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC/MS for compound tracking)

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a standard method to determine its purity. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is invaluable for tracking the compound in complex mixtures, for example, during reaction monitoring or in metabolic studies. The mass spectrometer provides molecular weight information for the components as they elute from the column, confirming the identity of the peak corresponding to this compound.

Table 4: General LC/MS Parameters for Analysis of Quinazolinone Derivatives

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) (often with 0.1% formic acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at relevant λmax and Mass Spectrometry (e.g., ESI positive mode)
Expected m/z [M+H]⁺ ≈ 259.0905

Note: These are typical starting conditions that would be optimized for the specific analysis of this compound.

Therefore, it is not possible to provide a detailed article on the computational chemistry of this compound that adheres to the requested outline, as the specific data for optimized molecular geometry, frontier molecular orbitals, molecular electrostatic potential mapping, reactivity descriptors, natural bond orbital analysis, and theoretical vibrational and electronic spectra for this compound have not been published in the searched scholarly articles.

Future research initiatives focusing on the computational characterization of this compound would be necessary to generate the specific data required to populate the requested article sections. Such studies would be valuable in elucidating the molecule's structural, electronic, and reactive properties, contributing to a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Solvent Effects on Electronic Properties (e.g., SCRF calculations)

The study of solvent effects on the electronic properties of a molecule is crucial for understanding its behavior in different chemical environments. Self-Consistent Reaction Field (SCRF) methods are a common computational approach to model these effects. In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The solute polarizes the solvent, which in turn creates a reaction field that affects the solute's electronic structure.

For quinazolinone derivatives, SCRF calculations can be employed to predict how properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and electronic spectra might change in solvents of varying polarity. For instance, a study on a 4-quinazolinone derivative investigated its interaction with a cavitand derivative in methanol (B129727) and dimethylformamide using fluorescence spectroscopy and molecular modeling, highlighting the importance of the solvent in these interactions. mdpi.com Computational studies on other heterocyclic compounds, such as quinone derivatives, have utilized the Polarized Continuum Model (PCM), a widely used SCRF method, to calculate solvation energies and predict electrochemical properties in different solvents like methanol, DMSO, and THF. kashanu.ac.ir

Such calculations are vital for correlating computational data with experimental results, which are often obtained in solution. While specific SCRF data for this compound is not available, the table below illustrates the type of data that could be generated for a generic quinazolinone derivative.

Table 1: Illustrative SCRF Calculation Data for a Quinazolinone Derivative

Property Gas Phase Methanol (ε=32.6) DMSO (ε=46.7)
Dipole Moment (Debye) 3.5 4.8 5.2
HOMO Energy (eV) -6.2 -6.4 -6.5
LUMO Energy (eV) -1.8 -2.1 -2.2

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For quinazolinone derivatives, a wide range of descriptors can be calculated, including:

Topological descriptors: Molecular weight, number of atoms, bonds, and rings.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, and polar surface area.

The selection of relevant descriptors is a critical step and is often guided by statistical methods to identify those that correlate best with the biological activity of interest.

Once the descriptors are calculated for a set of quinazolinone analogues with known biological activities, a QSAR model can be developed using various statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. biointerfaceresearch.com A robust QSAR model for quinazolinone derivatives as angiotensin II type 1a receptor blockers was developed using a genetic algorithm approach. igi-global.com

The predictive power of a QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds (R²pred) are commonly employed. A statistically sound QSAR model can then be used to predict the biological activity of new, untested quinazolinone derivatives, thereby prioritizing synthetic efforts. For instance, 3D-QSAR models for quinazolinone derivatives as breast cancer inhibitors have been developed and validated, demonstrating their utility in designing more potent molecules. researchgate.netproquest.com

A significant advantage of QSAR studies is the identification of key structural features that are either beneficial or detrimental to the biological activity of quinazolinone derivatives. The analysis of the QSAR model can reveal which molecular descriptors have the most significant impact on activity. For example, a 3D-QSAR study on quinazolinone derivatives containing hydrazone structural units helped in understanding the relationship between the compound structures and their antitumor activities. rsc.org This information provides crucial insights for medicinal chemists to guide the rational design of new analogues with improved potency.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. It is widely used in drug design to understand the binding mode of potential drugs and to predict their binding affinity.

For quinazolinone derivatives, which are known to interact with various biological targets, molecular docking can provide valuable insights into their mechanism of action. researchgate.net The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target macromolecule. The ligand is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Numerous studies have reported the molecular docking of quinazolinone derivatives into the active sites of various enzymes and receptors. For example, novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme to investigate their potential inhibitory activity. nih.gov In another study, quinazolinone-based derivatives were docked against the EGFR target to understand their anticancer activity. researchgate.net These studies help in elucidating the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding.

While specific docking studies for this compound are not documented, the following table illustrates the kind of data that can be obtained from such a simulation for a generic quinazolinone derivative with a hypothetical protein target.

Table 2: Illustrative Molecular Docking Results for a Quinazolinone Derivative

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Residues ASN46, GLU50, LEU79
Hydrogen Bonds 2 (with ASN46, GLU50)

This information is instrumental in structure-based drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target macromolecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A notable study by Abulkhair et al. (2016) investigated the binding affinity of a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives towards the GABA-A receptor. researchgate.netsemanticscholar.org This research provides a valuable model for understanding the types of intermolecular forces the 3-allyl-quinazolinone scaffold can engage in.

Hydrogen Bonding: The quinazolinone core contains a carbonyl group (C=O) at position 4, which is a potent hydrogen bond acceptor. In the context of a biological receptor, this oxygen atom can form strong hydrogen bonds with suitable donor groups, such as the amide protons of amino acid residues. For instance, in the docking studies with the GABA-A receptor, the carbonyl oxygen of the quinazolinone ring was observed to form hydrogen bonds with amino acid residues in the active site, thereby anchoring the molecule. researchgate.netsemanticscholar.org Although the 2-(allylthio) group does not directly participate in hydrogen bonding, its electronic influence on the quinazolinone ring can modulate the hydrogen bond accepting capacity of the carbonyl oxygen.

A summary of the likely intermolecular interactions based on analogous compounds is presented in the table below.

Interaction TypePotential Participating Moieties of this compound
Hydrogen Bonding (Acceptor)Carbonyl oxygen at position 4
Hydrophobic InteractionsAllyl group at position 3, Allylthio group at position 2, Fused benzene ring
π-π StackingFused benzene ring

It is important to note that the specific nature and strength of these interactions would be highly dependent on the particular molecular environment, such as the specific amino acid composition of a receptor's active site.

Advanced Computational Methods (e.g., Monte Carlo Simulations for Adsorption Behavior)

While specific studies employing Monte Carlo simulations to investigate the adsorption behavior of this compound are not available, this computational technique is a powerful tool for understanding the interaction of molecules with surfaces. Monte Carlo simulations can predict adsorption isotherms, binding energies, and the preferred orientation of molecules on a given adsorbent material.

In a broader context, Monte Carlo simulations have been effectively used to study the adsorption of various organic molecules, including those containing sulfur, on different surfaces. For example, studies have utilized Grand Canonical Monte Carlo (GCMC) simulations to investigate the adsorption of sulfur-containing compounds on zeolites and other porous materials for desulfurization applications. researchgate.net These simulations can provide detailed atomistic insights into the adsorption process, including the identification of primary adsorption sites and the role of specific functional groups in binding.

A hypothetical application of Monte Carlo simulations to study the adsorption of this compound could involve modeling its interaction with a metallic or a porous carbon surface. Such a study could provide valuable data for applications in areas like catalysis, sensing, or material science.

Illustrative Parameters for a Hypothetical Monte Carlo Simulation:

ParameterExample Value/Condition
Simulation MethodGrand Canonical Monte Carlo (GCMC)
Adsorbent SurfaceGraphite, Zeolite, or a specific metal surface
Temperature298 K (Room Temperature)
Pressure Range0.01 to 100 bar
Force FieldA suitable classical force field (e.g., COMPASS, UFF)
Calculated PropertiesAdsorption isotherm, isosteric heat of adsorption, radial distribution functions

The results of such simulations would be instrumental in predicting the material's capacity for adsorbing this compound and understanding the underlying molecular mechanisms of the interaction.

Theoretical Reaction Mechanism Studies

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones typically involves a multi-step process. While a specific theoretical study on the reaction mechanism for the synthesis of this compound has not been reported, a plausible mechanism can be proposed based on established synthetic routes for analogous compounds. nih.govrjptonline.orgnih.govijprajournal.comrsc.org

The synthesis likely proceeds from a 2-thioxo-3-allyl-quinazolin-4(3H)-one intermediate. The key step would then be the S-alkylation of the thione group with an allyl halide. A plausible theoretical reaction mechanism would likely involve the following steps:

Deprotonation of the Thione: In the presence of a base, the proton on the nitrogen at position 1 of the 2-thioxo-3-allyl-quinazolin-4(3H)-one is removed to form a thiolate anion. This step increases the nucleophilicity of the sulfur atom.

Nucleophilic Attack: The resulting thiolate anion acts as a nucleophile and attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This is likely an SN2 (bimolecular nucleophilic substitution) reaction.

Transition State: A transition state is formed where the S-C bond is partially formed and the C-Br bond is partially broken. Computational chemistry could be used to calculate the geometry and energy of this transition state.

Product Formation: The leaving group (bromide ion) departs, leading to the formation of the final product, this compound.

Key Aspects for Theoretical Investigation:

Computational MethodInformation to be Gained
Density Functional Theory (DFT)Reaction energy profile, activation energies, geometries of reactants, transition states, and products
Natural Bond Orbital (NBO) AnalysisCharge distribution and changes during the reaction, analysis of bond formation and breaking
Intrinsic Reaction Coordinate (IRC) CalculationsConfirmation that the calculated transition state connects the reactants and products

A detailed computational study of this proposed mechanism would provide valuable insights into the reaction kinetics and thermodynamics, and could aid in optimizing the reaction conditions for the synthesis of this compound and its derivatives.

Conclusion

3-Allyl-2-(allylthio)quinazolin-4(3H)-one represents an intriguing, yet underexplored, molecule within the vast family of quinazolinone derivatives. Its synthesis is readily achievable through established chemical methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. While direct biological data for this specific compound is scarce, the extensive research on structurally related analogues provides a strong rationale for its investigation. The known anticonvulsant and antitumor properties associated with the presence of allyl groups on the quinazolinone scaffold suggest that this compound could be a promising candidate for further pharmacological evaluation. Future studies are warranted to synthesize this compound, fully characterize it, and explore its potential as a novel therapeutic agent.

Structure Activity Relationship Sar Profiling of 3 Allyl 2 Allylthio Quinazolin 4 3h One Analogs

Systematic Exploration of Substituent Effects at the Quinazolinone Core

The quinazolinone core, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, offers multiple positions for substitution, primarily at the 2, 3, 6, and 8-positions, which significantly modulate the compound's biological activity. nih.govresearchgate.net

The nature of the substituent at the 2-position is critical for activity. Modifications at this position with various chemical moieties have yielded analogs with potent central nervous system activity. semanticscholar.org For example, replacing a methyl group with other functionalities can significantly alter the biological profile. semanticscholar.org The introduction of bulky aromatic or heteroaromatic rings at this position has been a common strategy in the design of potent enzyme inhibitors.

Similarly, the substituent at the 3-position plays a crucial role in defining the pharmacological properties of quinazolinones. A wide range of aliphatic and aromatic groups have been introduced at this position, leading to compounds with diverse activities. The presence of a substituted aromatic ring at the 3-position is often considered essential for antimicrobial activities. nih.gov

The following table summarizes the effects of various substituents at different positions on the quinazolinone core based on studies of analogous compounds.

PositionSubstituentObserved Effect on Biological Activity
2 MethylCan be modified to alter CNS activity. semanticscholar.org
2 Thio-linked moietiesOften crucial for various biological activities.
3 Substituted aromatic ringEssential for antimicrobial activities. nih.gov
6 Halogen (Br, I)Can be beneficial for cytotoxicity. nih.gov
8 HalogenCan improve antimicrobial activities. nih.gov

Impact of Allyl and Allylthio Moieties on Biological Performance

The presence of allyl and allylthio groups at the 3- and 2-positions, respectively, of the quinazolinone core in 3-Allyl-2-(allylthio)quinazolin-4(3H)-one is a key determinant of its biological profile. These unsaturated aliphatic chains contribute to the molecule's lipophilicity and can engage in specific interactions with biological targets.

The allylthio group at the C-2 position provides a flexible linker and introduces a sulfur atom, which can act as a hydrogen bond acceptor or participate in other non-covalent interactions. The sulfur atom in the allylthio moiety is a key feature, and its alkylation is a common synthetic strategy to introduce a variety of side chains. The nature of the group attached to the sulfur atom significantly influences the biological activity. For example, S-alkylation of 2-mercaptoquinazolinones has led to the development of potent dual inhibitors of EGFR and VEGFR-2 kinases. nih.gov

The combination of both an allyl group at the 3-position and an allylthio group at the 2-position, as seen in 3-methallyl-2-(allylthio)quinazolin-(3H)-one, results in a molecule with multiple nucleophilic centers, making it a promising candidate for further chemical modifications and biological evaluation. researchgate.net

The table below illustrates the significance of the allyl and allylthio groups in related quinazolinone structures.

MoietyPositionPotential Impact on Biological Performance
Allyl3Contributes to lipophilicity and can influence binding to target sites.
Allylthio2Provides a flexible linker and a sulfur atom for potential interactions.

Positional Scanning of Substituents (e.g., 2-, 3-, 6-, 8-positions) for Optimized Biological Activity

Systematic positional scanning of substituents on the quinazolinone ring is a crucial strategy for optimizing biological activity. Structure-activity relationship studies have revealed that positions 2, 3, 6, and 8 are particularly important for modulating the pharmacological properties of quinazolinone derivatives. nih.gov

Position 2: The substituent at this position directly influences the binding affinity of the molecule to its target. In many kinase inhibitors based on the quinazolinone scaffold, this position is occupied by a group that extends into a specific region of the enzyme's active site. The introduction of various substituted moieties at the 2-position of 3-allyl-4(3H)-quinazolinones has been explored to enhance anticonvulsant activity. semanticscholar.org

Positions 6 and 8: The benzene ring portion of the quinazolinone core provides opportunities for substitution at the 6- and 8-positions. The introduction of halogens, such as iodine, at these positions has been reported to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov This suggests that exploring halogenated analogs of this compound could be a fruitful avenue for developing more potent antimicrobial agents. Recent studies on tankyrase inhibitors have also highlighted the potential for larger substituents at the C-8 position to form new interactions and improve affinity and selectivity. biorxiv.orgresearchgate.net

The following table provides a summary of the general importance of substituent positions for biological activity in quinazolinone analogs.

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound should be guided by the established SAR principles for the broader quinazolinone class. The goal is to systematically modify the structure to enhance a desired biological activity while minimizing off-target effects.

One key design principle is the application of molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active moieties. For instance, incorporating fragments known to interact with specific enzyme families, such as kinases or proteases, could lead to potent and selective inhibitors.

Another important principle is the use of computational modeling and docking studies to predict the binding modes of designed analogs with their putative biological targets. semanticscholar.orgnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. For example, docking studies have been used to predict the binding affinity of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives towards the GABA-A receptor in the context of anticonvulsant activity. semanticscholar.org

Furthermore, the principle of isosteric replacement can be applied. For example, the allyl groups could be replaced with other small, lipophilic groups to probe the steric and electronic requirements of the target's binding site. Similarly, the thioether linkage could be replaced with an ether, amine, or amide linkage to explore the importance of the sulfur atom for activity.

Finally, a systematic exploration of substituents on the benzene ring, particularly at the 6- and 8-positions, with a focus on halogens and other electron-withdrawing or electron-donating groups, is a well-established strategy for optimizing the biological activity of quinazolinones. nih.gov

Key rational design principles are summarized in the table below.

Design PrincipleApplication to this compound Analogs
Molecular HybridizationCombine with other pharmacophores to create multi-target agents.
Computational ModelingUse docking to predict binding modes and prioritize synthetic targets.
Isosteric ReplacementReplace allyl or thioether moieties to probe binding site requirements.
Systematic SubstitutionExplore a variety of substituents at the 6- and 8-positions of the quinazolinone core.

Mechanistic Elucidation of Biological Activities in in Vitro Models for 3 Allyl 2 Allylthio Quinazolin 4 3h One

Anticancer Mechanisms in Cellular Models

The anticancer potential of quinazolinone derivatives is well-documented, and several mechanisms have been proposed for their action. For 3-Allyl-2-(allylthio)quinazolin-4(3H)-one, the cytotoxic effects observed in various cancer cell lines are likely attributable to a combination of factors, including the modulation of cell proliferation and apoptosis, inhibition of key enzymes, and interference with DNA processes.

Modulation of Cellular Proliferation and Apoptosis Pathways

Studies on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer, have indicated that quinazolinone derivatives can significantly inhibit cell proliferation. The presence of allyl and benzyl (B1604629) moieties at positions 2 and 3 of the quinazoline (B50416) nucleus has been associated with enhanced cytotoxic results. It is proposed that this compound induces cell cycle arrest, a common mechanism for antiproliferative compounds. For instance, other quinazolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase or G1 phase.

The induction of apoptosis, or programmed cell death, is another critical mechanism. While direct studies on this compound are limited, related quinazolinone compounds have been shown to trigger apoptosis in cancer cells. This process is often mediated through the activation of intrinsic and extrinsic apoptotic pathways, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

Table 1: Cytotoxic Activity of Selected Quinazolinone Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
A quinazolinone derivativeHCT-1164.42–6.39
A quinazolinone derivativeMCF-7Not specified
A quinazolinone derivativePC310
A quinazolinone derivativeHT-2912

This table is illustrative of the cytotoxic potential of the quinazolinone class of compounds.

Inhibition of Key Enzyme Targets (e.g., Tyrosine Kinases like EGFR)

A significant body of research points to the inhibition of tyrosine kinases as a primary mechanism of anticancer action for quinazolinone derivatives. The epidermal growth factor receptor (EGFR) is a key target. The quinazoline scaffold is a core feature of several clinically approved EGFR inhibitors. It is hypothesized that this compound may also exert its anticancer effects through the inhibition of EGFR and potentially other tyrosine kinases like VEGFR-2. The binding of these compounds to the ATP-binding site of the kinase domain can block downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Interference with DNA Replication or Repair Mechanisms

Quinazolinone derivatives have been suggested to interfere with DNA synthesis and repair. Some quinoline (B57606) derivatives, which are structurally related to quinazolinones, are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Furthermore, some quinazolinone-based compounds have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

Antimicrobial Action Mechanisms

The quinazolinone core is also associated with broad-spectrum antimicrobial activity. The mechanisms underlying these effects are multifaceted and involve the disruption of essential bacterial and fungal processes.

Inhibition of Bacterial Growth and Virulence Factors (e.g., Biofilm Formation)

Quinazolinone derivatives have demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The proposed mechanisms of antibacterial action include the inhibition of DNA synthesis through the targeting of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Interaction with the bacterial cell wall is another potential mechanism. While specific studies on the effect of this compound on virulence factors like biofilm formation are not extensively reported, this remains a plausible area of its antimicrobial action given the activity of related compounds.

Table 2: Antibacterial Activity of a Quinazolinone Derivative

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)Reference
Proteus mirabilis1.875
Escherichia coli3.75

This table provides an example of the antibacterial potency observed in the quinazolinone class.

Antifungal Activity Modes of Action

In addition to antibacterial effects, quinazolinone derivatives have shown promise as antifungal agents, with activity against fungi such as Aspergillus niger and Candida albicans. The precise modes of antifungal action are still under investigation but are thought to involve the disruption of fungal cell wall integrity or interference with essential metabolic pathways. For some heterocyclic compounds, inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, is a known mechanism, and this could be a potential mode of action for quinazolinone derivatives as well.

Table 3: Antifungal Activity of a Quinazolinone Derivative

Fungal StrainMinimum Inhibitory Concentration (mg/mL)Reference
Aspergillus niger15
Candida albicans7.5
Aspergillus flavus15

This table illustrates the antifungal potential within the quinazolinone family of compounds.

Enzyme Inhibition Studies

There is no publicly available research detailing the enzyme inhibition properties of this compound.

Characterization of Enzyme Binding and Kinetics

No studies have been published that characterize the binding of this compound to any specific enzyme. Consequently, there is no data available regarding its inhibition constant (Ki), half-maximal inhibitory concentration (IC50) against specific enzymes, or the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

Specificity and Selectivity Profiling against Enzyme Panels

A specificity and selectivity profile of this compound against panels of enzymes has not been reported in the scientific literature. Such studies are crucial for understanding the compound's specific molecular targets and potential off-target effects.

Antioxidant Activity Mechanisms

There are no published experimental studies elucidating the antioxidant activity mechanisms of this compound. Standard in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or Ferric Reducing Antioxidant Power (FRAP) assay have not been reported for this specific compound. Therefore, its potential mechanisms, such as hydrogen atom transfer, single-electron transfer, or metal chelation, remain uninvestigated.

Antiviral Activity Pathways

No research has been published investigating the potential antiviral activities or the underlying molecular pathways of this compound. Its efficacy against any type of virus and its mechanism of action, such as inhibition of viral entry, replication, or release, have not been determined.

Emerging Research Avenues and Future Directions for 3 Allyl 2 Allylthio Quinazolin 4 3h One

Development of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one as a Corrosion Inhibitor

Electrochemical Protection Mechanisms

Recent research has highlighted the potential of quinazoline (B50416) derivatives, including this compound, as effective corrosion inhibitors for metals. physchemres.orgresearchgate.net The efficacy of these organic compounds is largely attributed to the presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings and multiple bonds. researchgate.netscienceandnature.org These features facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier against corrosive agents. scienceandnature.orgbohrium.com

The mechanism of inhibition is significantly influenced by the electronic structure of the molecule. scienceandnature.org For this compound, the presence of sulfur atoms in the allylthio group, nitrogen atoms in the quinazoline ring, and the carbonyl group's oxygen atom create multiple centers for adsorption. physchemres.org These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate bond. Furthermore, the π-electrons from the benzene (B151609) ring and allyl groups can also interact with the metal surface. scienceandnature.org

Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to elucidate the corrosion inhibition potential of this compound, referred to in some studies as AAQ. physchemres.org These computational methods help in understanding the relationship between the molecular structure and its inhibitory efficiency by calculating various quantum chemical parameters. physchemres.org

The adsorption process is generally considered to be physisorption, involving weak van der Waals forces, or chemisorption, which involves the sharing or transfer of electrons from the inhibitor molecule to the metal surface to form a coordinate-type bond. research-nexus.net The mode of adsorption for quinazoline derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. scienceandnature.orgbohrium.com This protective film acts as a barrier, effectively blocking corrosive ions from reaching the metal. bohrium.com

Table 1: Theoretical Quantum Chemical Parameters for Quinazoline Derivatives as Corrosion Inhibitors. physchemres.org
Compound NameAbbreviationEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Inhibition Efficiency Trend
3-allyl-2-(propylthio) quinazolin-4(3H)-oneAPQ-6.125-1.0725.053Good
3-allyl-2-(allylthio) quinazolin-4(3H)-oneAAQ-6.141-1.0965.045Good
3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-oneAYQ-6.224-1.2254.999Excellent

EHOMO (Energy of the Highest Occupied Molecular Orbital) indicates the tendency of a molecule to donate electrons. A higher EHOMO value suggests a greater electron-donating ability. ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) indicates the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity and potentially better inhibition efficiency. physchemres.org

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research

In the context of this compound and its derivatives, AI and ML can be utilized in several key areas:

Predicting Biological Activity: Machine learning models, particularly deep learning algorithms, can be trained on large libraries of known compounds and their biological activities. nih.gov These models can then predict the potential therapeutic effects of new or modified quinazolinone structures, such as their anticancer, anti-inflammatory, or antimicrobial properties. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Optimizing Molecular Structures: AI can be used to design novel quinazolinone derivatives with enhanced properties. fnasjournals.com By learning the complex structure-activity relationships (SAR), algorithms can suggest modifications to the core structure of this compound to improve its efficacy, selectivity, or other pharmacokinetic properties. nih.gov

Streamlining Synthesis: AI-driven platforms can assist in planning more efficient synthetic routes. digitellinc.com By analyzing the vast body of chemical literature, these tools can propose novel and optimized reaction pathways, potentially reducing the number of steps, increasing yields, and suggesting more environmentally friendly reagents. digitellinc.com

Toxicity Prediction: An early assessment of potential toxicity is crucial in drug development. AI models can predict the adverse effects of new quinazolinone compounds based on their structural features, reducing the likelihood of late-stage failures in the development pipeline. nih.gov

The integration of these technologies offers a data-driven approach to quinazolinone research, enabling more systematic and efficient exploration of the chemical space around this versatile scaffold. nih.gov

Future Prospects for Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve efficiency. magnusconferences.comresearchgate.net For quinazolinones, this has led to the exploration of several innovative and sustainable synthetic strategies.

Future synthesis of this compound and related compounds is likely to move away from conventional methods that often require harsh conditions and toxic solvents. Emerging sustainable approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to traditional heating methods. tandfonline.comresearchgate.net

Use of Greener Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives like deep eutectic solvents (DES) or water is a key focus. tandfonline.commdpi.com These solvents are often biodegradable, non-toxic, and can be recycled. mdpi.com

Catalysis: The development of novel catalysts, such as magnetically recoverable palladium catalysts, allows for easy separation and reuse, enhancing cost-effectiveness and sustainability. frontiersin.org Electrosynthesis, which uses electricity to drive chemical reactions, is another clean approach that avoids the need for chemical oxidants and often proceeds under mild conditions. nih.govrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. frontiersin.org

The development of sustainable applications for these compounds is also a critical area of future research. Beyond their potential in medicine, the properties that make them effective corrosion inhibitors could be leveraged in the development of "smart" coatings or environmentally friendly anticorrosion agents for industrial applications.

Table 2: Comparison of Conventional vs. Sustainable Synthesis Methods for Quinazolinones.
ParameterConventional MethodsSustainable/Green Methods
SolventsOften uses toxic, volatile organic solvents.Employs water, deep eutectic solvents, or solvent-free conditions. tandfonline.commdpi.com
Energy SourceTraditional heating (e.g., oil baths).Microwaves, ultrasound, electrochemistry. researchgate.netnih.gov
CatalystsMay use stoichiometric reagents or catalysts that are difficult to recover.Utilizes recyclable catalysts (e.g., magnetic nanoparticles) or biocatalysts. frontiersin.org
EfficiencyCan involve multiple steps with purification at each stage.Often involves one-pot or multicomponent reactions, improving atom economy. frontiersin.org
WasteGenerates significant chemical waste.Minimizes waste production, aligning with green chemistry principles. magnusconferences.com

By embracing these emerging avenues in electrochemical protection, computational research, and sustainable chemistry, the full potential of this compound as a valuable chemical entity can be realized in a scientifically advanced and environmentally responsible manner.

Q & A

Basic: How can the synthesis of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one be optimized for higher yield and purity?

Answer:
Optimization involves selecting reaction solvents (e.g., DMF for improved solubility), controlling temperature (reflux at 80–100°C), and using stoichiometric ratios of reactants. For example, reacting 2-chloromethyl-3-aryl-quinazolin-4(3H)-one with allylthiol derivatives in the presence of a base like triethylamine can enhance nucleophilic substitution efficiency. Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Yield improvements (up to 74%) are achieved by monitoring reaction progress with TLC and adjusting reaction times (typically 6–12 hours) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for allyl groups (δ 5.1–5.8 ppm for =CH2, δ 4.6–4.8 ppm for allylic CH2) and quinazolinone backbone (δ 7.2–8.5 ppm aromatic protons).
  • FTIR : Confirm C=O (1670 cm⁻¹), C=N (1622 cm⁻¹), and allyl C-H stretches (3078 cm⁻¹).
  • Melting Point : Consistency with literature (e.g., 120–122°C for benzo[g] derivatives).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 260.35 for C14H16N2OS) .

Basic: How is the cytotoxicity of this compound evaluated in preliminary drug discovery?

Answer:
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Incubate for 48–72 hours, measure absorbance at 570 nm, and calculate IC50 values. Compare with controls (e.g., doxorubicin). Structural analogs like 3-Allyl-2-(ethylthio)benzo[g]quinazolin-4(3H)-one (IC50 = 12 µM) provide benchmarks for activity .

Advanced: How do structural modifications influence the anti-inflammatory activity of quinazolinone derivatives?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhances inhibition of NF-κB and AP-1 transcription factors.
  • Heterocyclic Additions : Pyridinyl or morpholinyl groups improve solubility and target binding (e.g., 60% inhibition of COX-2 at 10 µM).
  • Methodology : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Molecular docking (AutoDock Vina) predicts binding affinity to COX-2 (PDB: 5KIR) .

Advanced: What computational methods elucidate the corrosion inhibition mechanism of quinazolinone derivatives?

Answer:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) determines reactivity descriptors (e.g., HOMO/LUMO energies, ∆N). Lower energy gaps (e.g., 3.8 eV) correlate with higher inhibition efficiency.
  • Molecular Dynamics : Simulate adsorption on Fe(110) surfaces; binding energies >100 kcal/mol indicate strong chemisorption.
  • Electrochemical Tests : Potentiodynamic polarization in 1M HCl shows >90% efficiency at 500 ppm .

Advanced: How is in vivo anticonvulsant activity evaluated for this compound?

Answer:

  • Animal Models : Administer 50–100 mg/kg doses to male Wistar rats. Induce seizures via pentylenetetrazole (PTZ, 70 mg/kg) or maximal electroshock (MES).
  • Outcome Metrics : Monitor seizure latency, duration, and mortality. Compare with phenobarbital.
  • In Silico ADMET : Use SwissADME to predict BBB permeability and metabolic stability. LogP values ~2.5 suggest favorable CNS penetration .

Advanced: What strategies improve selectivity in targeting enzymes like mPGES-1?

Answer:

  • Scaffold Hybridization : Combine quinazolinone with pyrido[2,3-d]pyrimidin-4(3H)-one to enhance binding to mPGES-1's hydrophobic pocket.
  • Docking Studies : Identify key residues (e.g., Arg126, Tyr130) for hydrogen bonding. Optimize substituents (e.g., 4-chlorophenyl) for van der Waals interactions.
  • Enzymatic Assays : Measure IC50 via ELISA using recombinant mPGES-1 and PGE2 quantification .

Advanced: How is the stability of this compound assessed under physiological conditions?

Answer:

  • HPLC Stability Studies : Incubate compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation over 24 hours (λ = 254 nm).
  • Mass Spectrometry : Identify degradation products (e.g., oxidation of allyl groups).
  • Circular Dichroism : Confirm structural integrity in serum albumin solutions .

Advanced: What analytical methods quantify this compound in biological matrices?

Answer:

  • UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 260 → 152).
  • Calibration Curve : Linear range 1–1000 ng/mL (R² >0.99). Validate precision (RSD <15%) and recovery (>85%) per FDA guidelines .

Advanced: How can conflicting cytotoxicity data between studies be resolved?

Answer:

  • Purity Verification : Re-analyze compound via HPLC (>98% purity).
  • Assay Standardization : Use identical cell lines (e.g., HepG2), passage numbers, and serum conditions.
  • Statistical Analysis : Apply two-way ANOVA with post-hoc Tukey tests. Replicate experiments (n ≥ 3) to confirm IC50 consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.